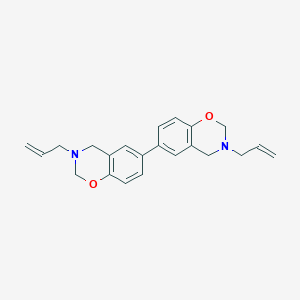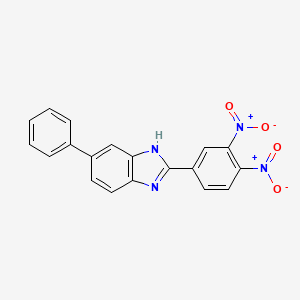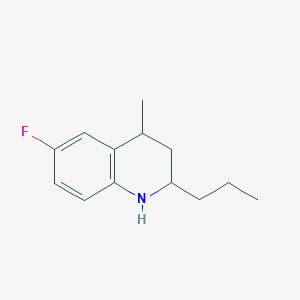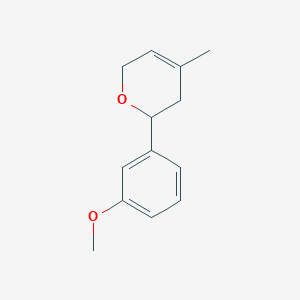![molecular formula C30H17N3O5 B15166074 6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione CAS No. 189383-96-8](/img/structure/B15166074.png)
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tetracene-5,12-dione core with a phenoxy group substituted with a diazenyl group linked to a nitrophenyl moiety. The compound’s structure imparts distinct electronic and photophysical properties, making it of interest in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione typically involves a multi-step process. One common method includes the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of a primary aromatic amine, such as 4-nitroaniline, using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative, such as 4-hydroxyphenyl, under basic conditions to form the azo compound.
Condensation Reaction: The resulting azo compound is then subjected to a condensation reaction with tetracene-5,12-dione in the presence of a suitable catalyst and solvent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and diazenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenoxy and diazenyl derivatives.
科学的研究の応用
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Materials Science: Its unique structure allows for the development of advanced materials with specific electronic and photophysical properties.
Biological Studies: The compound’s potential interactions with biological molecules are of interest in medicinal chemistry and drug development.
Industrial Applications: It is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione involves its interaction with molecular targets through electronic and steric effects. The diazenyl group can participate in electron transfer processes, while the tetracene core provides a stable framework for these interactions. The compound’s photophysical properties allow it to absorb and emit light, making it useful in optoelectronic applications .
類似化合物との比較
Similar Compounds
6,11-Dihydroxy-5,12-naphthacenedione: Similar in structure but with hydroxyl groups instead of the diazenyl group.
6,11-Di(thienyl)-tetracene-5,12-dione: A pseudo rubrene analogue with thienyl groups replacing the phenoxy group.
Uniqueness
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione is unique due to its combination of a tetracene core with a diazenyl-substituted phenoxy group, imparting distinct electronic and photophysical properties that are not present in similar compounds. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
特性
CAS番号 |
189383-96-8 |
|---|---|
分子式 |
C30H17N3O5 |
分子量 |
499.5 g/mol |
IUPAC名 |
6-[4-[(4-nitrophenyl)diazenyl]phenoxy]tetracene-5,12-dione |
InChI |
InChI=1S/C30H17N3O5/c34-28-24-7-3-4-8-25(24)29(35)27-26(28)17-18-5-1-2-6-23(18)30(27)38-22-15-11-20(12-16-22)32-31-19-9-13-21(14-10-19)33(36)37/h1-17H |
InChIキー |
NGHFMBKLULOWML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C(=C2OC4=CC=C(C=C4)N=NC5=CC=C(C=C5)[N+](=O)[O-])C(=O)C6=CC=CC=C6C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


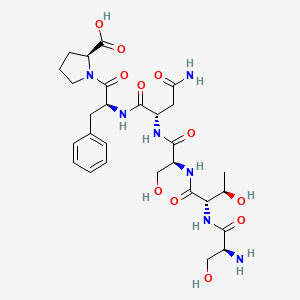
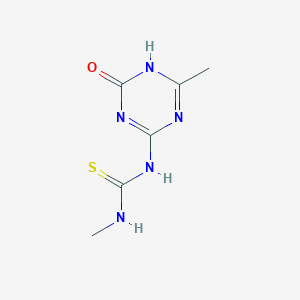
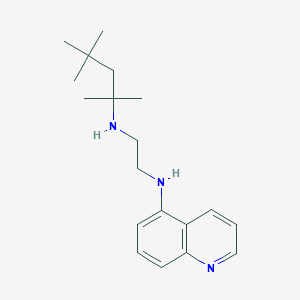
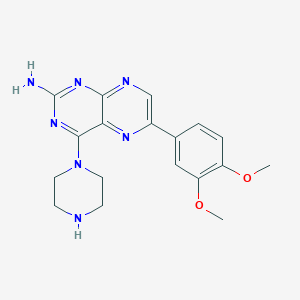
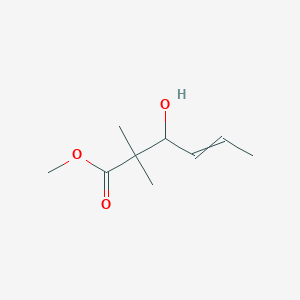
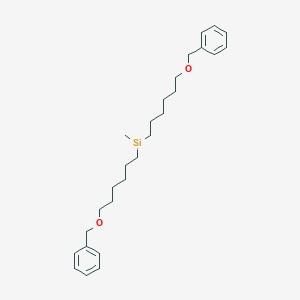
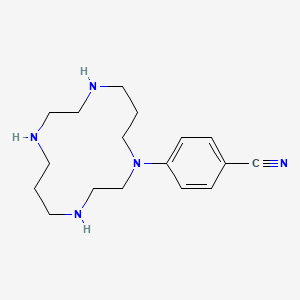
![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
![1-[(2,4,4,5,5,6,6,7,7,8,8,9,9,9-Tetradecafluorononyl)oxy]octadecane](/img/structure/B15166044.png)
